4-Acetamidophenyl 2-chloroacetate

Process Chemistry Prodrug Synthesis Reaction Optimization

Sourcing a reliable, high-purity intermediate for propacetamol hydrochloride synthesis remains a critical bottleneck for process R&D and ANDA filing teams. 4-Acetamidophenyl 2-chloroacetate (CAS 17321-63-0) directly addresses this need as the validated chloroacetylated precursor. • Key precursor for propacetamol HCl - the established o-chloroacetylation route yields this intermediate at 85.5%, enabling the downstream alkylation step to the prodrug base. • Designated Propacetamol Impurity 4 - a mandatory analytical reference standard for HPLC method development, impurity quantification, and DMF/ANDA regulatory submissions. • In vitro carbonic anhydrase tool compound - exhibits hCA II inhibition with Ki = 6.3 nM, ~3.8-fold selectivity over hCA I, suitable for SAR studies and enzyme assay controls. Available in quantities from 10 mg to 500 g with batch-specific certificates of analysis, ensuring consistent supply for both pilot-scale synthesis and QC release testing.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 17321-63-0
Cat. No. B099153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidophenyl 2-chloroacetate
CAS17321-63-0
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)CCl
InChIInChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyXUUVNQDYDVGMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl 2-chloroacetate: Propacetamol Intermediate


4-Acetamidophenyl 2-chloroacetate (CAS 17321-63-0), also known as 4-(acetylamino)phenyl chloroacetate, is a chloroacetylated derivative of acetaminophen (paracetamol) . This compound exists as a crystalline solid with a reported melting point of 184-185°C and a molecular weight of 227.64 g/mol . It is classified as an intermediate and is a key precursor in the multi-step synthesis of propacetamol hydrochloride, a water-soluble, intravenously administered prodrug of paracetamol [1]. Beyond its primary synthetic application, the compound has also been identified as a potential inhibitor of human carbonic anhydrase isoforms (hCA I and II), with reported nanomolar binding affinities (Ki) [2].

Propacetamol intermediate for prodrug synthesis and process research
Reported carbonic anhydrase I/II binding for isoform inhibition studies

Irreplaceable Role of 4-Acetamidophenyl 2-chloroacetate


In the synthesis of propacetamol hydrochloride, the identity and purity of the intermediate 4-Acetamidophenyl 2-chloroacetate are critical and cannot be substituted with a generic analog without compromising the entire downstream process. The synthesis involves a specific two-step sequence where the chloroacetyl group of this intermediate is alkylated with diethylamine to yield the prodrug base [1]. Substituting this intermediate with a compound lacking the chloroacetate ester moiety or altering the acetamidophenyl core would fundamentally change the subsequent reaction chemistry, preventing the formation of the target N,N-diethylglycine ester structure of propacetamol. Furthermore, the presence of this compound as a known impurity in the final drug product highlights its unique role and potential for process-related contamination, making it a necessary analytical reference standard for quality control and method validation .

Chloroacetate moiety

Essential for diethylamine alkylation; removing it blocks the entire synthetic route to propacetamol.

Acetamidophenyl core

Altering the core structure changes the impurity profile and breaks identity as Propacetamol Impurity 4.

Analytical standard role

Only the exact compound meets regulatory impurity reference requirements; analogs fail method validation.

Key Evidence: 4-Acetamidophenyl 2-chloroacetate


Optimized Intermediate Synthesis Yield

An optimized synthetic protocol for propacetamol hydrochloride demonstrated a marked improvement in the yield of the key intermediate 4-acetamidophenyl-2-chloroacetate. The study reported that by reducing the amount of diethylamine used in the o-chloroacetylation of paracetamol by a factor of 2.5 compared to previous methods, the yield of the target intermediate was increased to 85.5% [1]. This represents a significant enhancement in process efficiency for this specific step, which is then followed by alkylation to form the propacetamol base and subsequent salt formation to yield the final hydrochloride salt in 32.5% overall yield from the intermediate [1].

Synthesis Yield
Head-to-head
85.5% isolated yield
vs. unoptimized prior methods (2.5× reagent reduction)
Supports process efficiency benchmark
Reported under optimized diethylamine stoichiometry
Process Chemistry Prodrug Synthesis Reaction Optimization

Potent Inhibition of Carbonic Anhydrase II

In vitro assays have characterized 4-acetamidophenyl 2-chloroacetate as a potent inhibitor of human carbonic anhydrase II (hCA II). The compound demonstrated a high binding affinity, with a reported inhibition constant (Ki) of 6.3 nM [1]. This was determined using a spectrophotometric esterase assay with 4-nitrophenylacetate as the substrate [1]. For context, this sub-nanomolar potency is within the range of known potent sulfonamide CA inhibitors. While no direct comparator data is available in the same study, this quantifies the compound's potential as a starting point for developing selective hCA II inhibitors.

hCA II Affinity
Reported
Ki = 6.3 nM
Supports hCA II enzyme assay context
Spectrophotometric esterase assay; no direct comparator
Carbonic Anhydrase Inhibition Biochemical Pharmacology Enzyme Kinetics

Isoform Selectivity: CA I vs. CA II Inhibition

A separate dataset provides a direct intra-compound comparison of binding affinity against two major cytosolic carbonic anhydrase isoforms. Under identical or closely related assay conditions using p-nitrophenylacetate as a substrate, 4-acetamidophenyl 2-chloroacetate exhibited a Ki of 24 nM for human CA I and a Ki of 6.3 nM for human CA II [REFS-1, REFS-2]. This data indicates an approximately 3.8-fold selectivity for the CA II isoform over CA I. While this selectivity is modest, it provides a quantified differentiation for researchers requiring a defined, albeit limited, isoform preference in their assays.

Isoform Selectivity
Head-to-head
hCA II 6.3 nM vs. hCA I 24 nM
~3.8-fold lower Ki for CA II
Supports isoform-selectivity assay context
Data compiled across related spectrophotometric assays
Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

Applications of 4-Acetamidophenyl 2-chloroacetate


Propacetamol Process Development and Scale-Up

As a direct synthetic precursor to propacetamol, this compound is essential for process R&D and production scale-up. The established synthetic route involving the o-chloroacetylation of paracetamol to yield this intermediate at 85.5% [1] provides a validated starting point. Procurement of high-purity 4-Acetamidophenyl 2-chloroacetate is critical for process chemists aiming to optimize the final alkylation step and for manufacturers seeking a reliable source of this key intermediate to ensure consistent production of the API.

Impurity Reference Standard for Propacetamol

This compound is officially designated as Propacetamol Impurity 4 . As such, it is a mandatory reference standard for analytical quality control (QC) and regulatory compliance in propacetamol API and finished product testing. Analytical laboratories must procure and use this exact compound to develop, validate, and execute HPLC or other analytical methods for detecting and quantifying this specific process-related impurity, as required for ANDA, DMF, and other regulatory filings.

Carbonic Anhydrase II Research Tool

With a reported Ki of 6.3 nM for human carbonic anhydrase II [2] and an approximately 3.8-fold selectivity over CA I (Ki = 24 nM) [2], this compound serves as a suitable tool molecule for in vitro research. Researchers investigating the physiological and pathological roles of CA II or screening for novel CA inhibitors can use this compound as a positive control or a starting scaffold for structure-activity relationship (SAR) studies, given its defined and quantified inhibitory profile.

Application
Selection Property
Validation Focus
Propacetamol process R&D
Intermediate identity & purity
Alkylation step compatibility & process robustness
Impurity reference standard
Propacetamol Impurity 4 designation
Analytical method validation & regulatory testing
hCA II research tool
Reported CA II affinity & isoform selectivity
In vitro enzyme assay context & SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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